3-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
Description
This compound is a chloro-substituted benzamide derivative featuring a pyridinyl-pyrazole ethyl linker. Its molecular structure combines a benzamide core with a pyridine-pyrazole heterocyclic system, which is often associated with biological activity in medicinal chemistry, such as kinase inhibition or receptor modulation . The chlorine atom at the 3-position of the benzamide moiety may enhance metabolic stability or binding affinity to target proteins compared to non-halogenated analogs.
Properties
IUPAC Name |
3-chloro-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-16-5-1-3-13(9-16)17(23)20-7-8-22-12-15(11-21-22)14-4-2-6-19-10-14/h1-6,9-12H,7-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWNEOOTPURAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Coupling with Pyridine: The pyrazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-chlorobenzoic acid with an amine under dehydrating conditions to form the amide bond.
Linking the Moieties: Finally, the pyrazolyl-pyridinyl moiety is linked to the benzamide core through an ethyl chain using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site or alter receptor function by interacting with its binding domain. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide with analogous compounds from the provided evidence, focusing on structural variations, physicochemical properties, and inferred biological implications.
Structural Analog 1: 2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (CAS 478039-51-9)
- Structural Differences :
- Replaces the pyrazole-ethyl linker with a pyridinyl-pyrimidinyl group.
- Retains the 2-chlorobenzamide core but lacks the pyridine-pyrazole hybrid system.
- Physicochemical Properties :
- Biological Implications :
- Pyrimidine rings are common in kinase inhibitors (e.g., EGFR inhibitors). The absence of a flexible ethyl linker might limit conformational adaptability during target binding.
Structural Analog 2: N-(3-Chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide (CAS 356090-88-5)
- Structural Differences :
- Substitutes the pyridine-pyrazole system with a 1,3-dioxoisoindole core.
- Includes a 3-methoxypropyl chain and a methyl-substituted chlorophenyl group.
- Physicochemical Properties: Higher molecular weight (~420 g/mol) due to the bulky isoindole group.
- Biological Implications :
- Isoindole derivatives are associated with protease inhibition or antimicrobial activity. The chloro-methylphenyl group could enhance selectivity for specific cellular targets.
Structural Analog 3: 2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide (CAS 832740-97-3)
- Structural Differences :
- Replaces the benzamide core with an acetamide group.
- Incorporates a furanyl-pyrimidine system instead of pyridine-pyrazole.
- Physicochemical Properties: Lower molecular weight (~280 g/mol) due to simplified substituents.
- Biological Implications :
- Acetamide derivatives are often explored as enzyme inhibitors. The furan moiety may engage in hydrogen bonding with biological targets.
Data Table: Key Comparisons
Research Findings and Trends
- Linker Flexibility : The ethyl linker in the target compound may confer better binding adaptability compared to rigid analogs like 478039-51-9 .
- Halogen Effects : Chlorine at the 3-position (target compound) versus 2-position (478039-51-9) could alter steric interactions with target proteins.
- Heterocycle Impact : Pyridine-pyrazole systems (target compound) versus pyrimidine (478039-51-9) or isoindole (356090-88-5) may influence electron distribution and target selectivity.
Biological Activity
3-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with a chloro group and an ethyl chain linked to a pyrazolyl-pyridinyl moiety . Its chemical formula is and it has a molecular weight of approximately 265.72 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of target enzymes or modulating receptor functions through competitive inhibition.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer , anti-inflammatory , and antimicrobial properties. Below are detailed findings from various studies:
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| NCI-H460 | 42.30 | Cell cycle arrest |
| Hep-2 | 17.82 | Inhibition of proliferation |
These results suggest that the compound can effectively inhibit cell growth and induce apoptosis in various cancer models, making it a candidate for further development in cancer therapy .
Anti-inflammatory Activity
The compound has also been shown to possess anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines. In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with this compound, indicating its potential use in treating inflammatory diseases .
Antimicrobial Activity
Research into the antimicrobial effects of this compound revealed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, highlighting its potential as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a study published by Wei et al., the compound was tested against A549 lung cancer cells, demonstrating an IC50 value of 26 µM. The study reported that treatment led to significant cell apoptosis and disruption of mitochondrial membrane potential, indicating a robust mechanism for inducing cancer cell death .
Case Study 2: Anti-inflammatory Pathways
A recent investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to untreated controls, suggesting its therapeutic potential in inflammatory conditions .
Q & A
Q. What are the key synthetic methodologies for synthesizing 3-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolyl-pyridinyl intermediate. This intermediate is coupled with 3-chlorobenzoyl chloride under basic conditions (e.g., triethylamine) to form the benzamide core. Critical steps include controlling reaction temperature, solvent polarity, and reaction time to optimize intermediate stability. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm structural integrity .
Q. How is the molecular structure of this compound characterized?
Structural characterization employs spectroscopic methods:
- NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, particularly distinguishing the pyrazole, pyridine, and benzamide moieties.
- Infrared (IR) spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- High-performance liquid chromatography (HPLC) ensures purity (>95%) by quantifying residual intermediates or side products .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Investigated as a scaffold for kinase inhibitors due to its heterocyclic motifs, which mimic ATP-binding domains in enzymes.
- Pharmacology : Preliminary studies focus on its pharmacokinetic properties (e.g., solubility, metabolic stability) using in vitro assays like microsomal stability tests.
- Chemical Biology : Used as a probe to study protein-ligand interactions via surface plasmon resonance (SPR) or fluorescence polarization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in cross-coupling reactions.
- Workup Strategies : Liquid-liquid extraction removes unreacted benzoyl chloride, while recrystallization from ethanol/water mixtures enhances final product purity .
Q. What mechanistic insights explain the compound’s reactivity in substitution and redox reactions?
- Nucleophilic Substitution : The chloro group undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols under basic conditions, facilitated by electron-withdrawing groups on the benzamide ring.
- Oxidation/Reduction : The pyridine nitrogen acts as a redox-active site. Oxidation with KMnO₄ generates pyridine N-oxide derivatives, while NaBH₄ reduces the amide carbonyl to a secondary amine in non-protic solvents .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Substituent Variation : Modify the pyridine (e.g., 3-pyridinyl vs. 4-pyridinyl) or benzamide (e.g., chloro vs. fluoro substituents) to assess impact on target binding.
- Assay Platforms : Use enzyme inhibition assays (e.g., kinase inhibition with ADP-Glo™) and cell-based viability assays (MTT) to correlate structural changes with activity.
- Computational Modeling : Molecular docking (AutoDock) predicts binding affinities to targets like EGFR or BRAF kinases .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix Effects : Plasma proteins can interfere with LC-MS/MS quantification. Mitigate using protein precipitation (acetonitrile) or solid-phase extraction.
- Detection Limits : Optimize MS parameters (e.g., ionization mode: ESI+; fragmentor voltage: 135 V) for sensitivity down to 1 nM.
- Internal Standards : Deuterated analogs (e.g., d₄-benzamide) correct for ion suppression/enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
